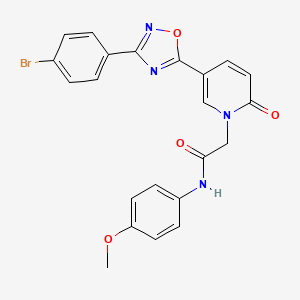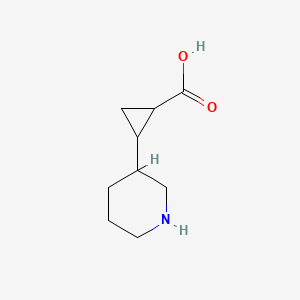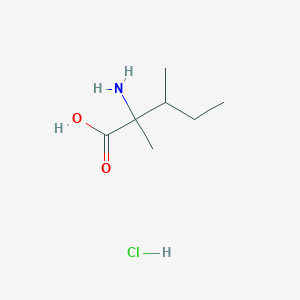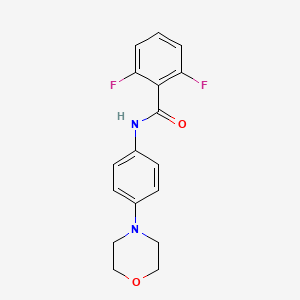![molecular formula C19H18N2O3 B2407283 4-(4-甲氧基苯氧基)-2-{3-[(4-甲基哌啶-1-基)羰基]苯基}嘧啶 CAS No. 1207013-65-7](/img/structure/B2407283.png)
4-(4-甲氧基苯氧基)-2-{3-[(4-甲基哌啶-1-基)羰基]苯基}嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “4-(4-Methoxyphenoxy)-2-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyrimidine” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “4-(4-Methoxyphenoxy)-2-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyrimidine” are not specified in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, and solubility. The retrieved data does not provide specific physical and chemical properties of "4-(4-Methoxyphenoxy)-2-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyrimidine" .科学研究应用
合成和液晶性质
化合物4-(4-甲氧基苯氧基)-2-{3-[(4-甲基哌啶-1-基)羰基]苯基}嘧啶参与特定芳基酯的合成,具有液晶性质。研究表明,含有甲基和甲氧基基团的化合物表现出向列型液晶相,介相范围为30-50°C。这些发现突显了该化合物在为各种技术应用开发具有定制液晶性质的材料方面的潜力 (Mikhaleva, 2003)。
抗病毒活性
该化合物在抗病毒药剂的合成中发挥作用,特别是在5-取代-2,4-二氨基-6-[2-(磷酸甲氧基)乙氧基]嘧啶的形成中。这些衍生物已显示出对逆转录病毒,包括人类免疫缺陷病毒(HIV)的有希望的结果,表明其在新的抗逆转录病毒疗法开发中的潜力 (Hocková等,2003)。
除草活性
从4-(4-甲氧基苯氧基)-2-{3-[(4-甲基哌啶-1-基)羰基]苯基}嘧啶合成的化合物已被评估其除草活性。研究结果表明,某些衍生物表现出显著的除草效果,为新的农用化学品开发提供了基础 (Nezu et al., 1996)。
抗真菌活性
该化合物还有助于合成具有抗真菌效果的衍生物,特别是针对曲霉和黑曲霉等真菌的类型。这项研究为新的抗真菌药物开发开辟了途径 (Jafar et al., 2017)。
作用机制
Target of Action
The primary target of the compound 4-(4-Methoxyphenoxy)-2-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyrimidine is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the mammalian body.
Biochemical Pathways
The compound’s interaction with inducible Nitric oxide synthase suggests it may influence the nitric oxide signaling pathway. Nitric oxide is involved in various physiological processes, including vasodilation, immune response modulation, and neurotransmission . The downstream effects of these interactions are yet to be fully explored.
安全和危害
未来方向
The future directions for research on a compound can include potential applications, further studies needed, or areas of interest for future investigation. The retrieved data does not provide specific future directions for "4-(4-Methoxyphenoxy)-2-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyrimidine" .
属性
IUPAC Name |
methyl 4-(4-ethoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-14-10-8-13(9-11-14)20-17-12-18(19(22)23-2)21-16-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAVFZLVXFIYSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-benzyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407208.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2407210.png)
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407211.png)
![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2407212.png)



![tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate](/img/structure/B2407221.png)

![8-[(2E)-2-[(5-Bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)